molecular formula C24H20N2O3 B306035 4-(4-Allyloxy-3-methoxy-phenyl)-2-amino-4H-benzo[h]chromene-3-carbonitrile

4-(4-Allyloxy-3-methoxy-phenyl)-2-amino-4H-benzo[h]chromene-3-carbonitrile

Cat. No. B306035
M. Wt: 384.4 g/mol
InChI Key: KIZVACVFYWJHMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Allyloxy-3-methoxy-phenyl)-2-amino-4H-benzo[h]chromene-3-carbonitrile, commonly known as AMMC, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. AMMC belongs to the class of benzo[h]chromene derivatives and has been found to exhibit promising pharmacological properties.

Mechanism of Action

The mechanism of action of AMMC is not fully understood. However, it has been proposed that AMMC exerts its pharmacological effects by inhibiting the activity of certain enzymes and signaling pathways. For example, AMMC has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in inflammation. AMMC has also been found to inhibit the activity of the nuclear factor kappa B (NF-κB) signaling pathway, which is involved in the regulation of various cellular processes, including inflammation and cell proliferation.
Biochemical and Physiological Effects
AMMC has been found to exhibit various biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), in vitro and in vivo. AMMC has also been found to induce apoptosis, or programmed cell death, in cancer cells. Moreover, AMMC has been found to reduce the levels of reactive oxygen species (ROS), which are known to cause cellular damage and contribute to the development of various diseases.

Advantages and Limitations for Lab Experiments

AMMC has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. Moreover, AMMC has been found to exhibit low toxicity, which makes it suitable for in vitro and in vivo studies. However, there are also some limitations to the use of AMMC in lab experiments. For example, the mechanism of action of AMMC is not fully understood, which makes it difficult to design experiments that target specific pathways. Moreover, the pharmacokinetics of AMMC, such as its absorption, distribution, metabolism, and excretion, are not well characterized, which makes it difficult to determine the optimal dosage and administration route.

Future Directions

There are several future directions for the study of AMMC. One possible direction is to further investigate the mechanism of action of AMMC. This could involve the use of molecular biology techniques, such as gene expression analysis and protein-protein interaction assays, to identify the targets of AMMC. Another possible direction is to investigate the pharmacokinetics of AMMC. This could involve the use of animal models to determine the optimal dosage and administration route of AMMC. Moreover, the potential therapeutic applications of AMMC could be further explored. For example, the anti-inflammatory and neuroprotective effects of AMMC could be investigated in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.

Synthesis Methods

The synthesis of AMMC involves the reaction of 4-(4-allyloxy-3-methoxyphenyl)-2-hydroxybenzaldehyde with malononitrile in the presence of ammonium acetate and acetic acid. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified through column chromatography. The final product is obtained as a yellow solid with a high yield.

Scientific Research Applications

AMMC has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-tumor properties. AMMC has also been reported to possess antioxidant and neuroprotective effects. Moreover, AMMC has been found to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells.

properties

Molecular Formula

C24H20N2O3

Molecular Weight

384.4 g/mol

IUPAC Name

2-amino-4-(3-methoxy-4-prop-2-enoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile

InChI

InChI=1S/C24H20N2O3/c1-3-12-28-20-11-9-16(13-21(20)27-2)22-18-10-8-15-6-4-5-7-17(15)23(18)29-24(26)19(22)14-25/h3-11,13,22H,1,12,26H2,2H3

InChI Key

KIZVACVFYWJHMB-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)C2C3=C(C4=CC=CC=C4C=C3)OC(=C2C#N)N)OCC=C

Canonical SMILES

COC1=C(C=CC(=C1)C2C3=C(C4=CC=CC=C4C=C3)OC(=C2C#N)N)OCC=C

Origin of Product

United States

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